3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
3-imidazol-1-yl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-12-10(3-1)7-11(8-14-12)15-6-5-13-9-15/h1-6,9,11,14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTHZNXJNMCGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,2,3,4-tetrahydroquinoline with imidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
Antimicrobial Activity
One of the significant applications of 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline is its antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit potent antibacterial activity against various pathogens.
Case Study: Antibacterial Evaluation
A study synthesized several derivatives of imidazole-containing compounds and evaluated their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives showed considerable antimicrobial potential compared to standard antibiotics like Norfloxacin .
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 25 |
| Compound B | E. coli | 30 |
| Compound C | B. subtilis | 22 |
Antihypertensive Effects
The compound has also been investigated for its antihypertensive properties. Studies have shown that certain derivatives can significantly reduce blood pressure in hypertensive models.
Case Study: Antihypertensive Evaluation
Navarrete-Vazquez et al. synthesized various imidazole derivatives and assessed their antihypertensive effects using the tail-cuff method in spontaneously hypertensive rats. The findings indicated that specific compounds exhibited vasorelaxant effects, contributing to their antihypertensive activity .
Table 2: Antihypertensive Activity of Imidazole Derivatives
| Compound | EC50 (μM) | E max (%) |
|---|---|---|
| Compound D | 369.37 | 91.2 |
| Compound E | 210.33 | 75.14 |
Antitubercular Activity
Another promising application is in the treatment of tuberculosis. Compounds derived from this compound have shown effectiveness against Mycobacterium tuberculosis.
Case Study: Antitubercular Evaluation
Amini et al. synthesized a series of tetrahydroquinoline derivatives and evaluated their anti-tubercular activity against M. tuberculosis. The study found that some compounds exhibited significant inhibition percentages compared to the reference drug rifampicin .
Table 3: Antitubercular Activity of Tetrahydroquinoline Derivatives
| Compound | Inhibition % |
|---|---|
| Compound F | 50 |
| Compound G | 34 |
Neuroprotective Properties
Research has also highlighted the neuroprotective potential of tetrahydroquinoline derivatives in various neurodegenerative diseases.
Case Study: Neuroprotective Mechanisms
Studies on related compounds have shown that they can protect against neurotoxicity induced by substances like MPTP and rotenone, implicating mechanisms such as monoamine oxidase inhibition and free radical scavenging as key factors in their neuroprotective effects .
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Group Variations
Sulfonyl-Substituted Derivatives
- 1-Benzylsulfonyl-1,2,3,4-tetrahydroquinoline (): Structural Difference: A sulfonyl group at the 1-position instead of imidazole at the 3-position. Impact: Sulfonyl groups enhance electrophilicity and stability but reduce hydrogen-bonding capacity compared to imidazole. Biological Activity: Exhibits antimalarial and antipsychotic properties, attributed to sulfonyl interactions with target proteins . Conformational Analysis: The tetrahydroquinoline ring adopts a half-chair conformation, with bond-angle variations at the nitrogen atom (354.61° in sulfonyl derivatives vs.
Pyrazole-Substituted Analog
- 3-(1H-Pyrazol-1-yl)-1,2,3,4-Tetrahydroquinoline (): Structural Difference: Pyrazole ring replaces imidazole. Impact: Pyrazole’s reduced basicity compared to imidazole may alter pharmacokinetics (e.g., solubility, bioavailability). Synthetic Accessibility: Pyrazole derivatives are synthesized via nucleophilic substitution, similar to imidazole analogs, but with differing electronic effects .
Isoquinoline Derivatives
- 2-[(4-Methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-Tetrahydroisoquinoline (): Structural Difference: Isoquinoline backbone instead of quinoline. Impact: Altered ring fusion (benzopyridine vs. benzazepine) influences binding to receptors like dopamine or serotonin transporters.
Commercial and Research Relevance
- CAS 106969-70-4 : A related imidazolylcarbonyl derivative with a higher molecular weight (241.288 g/mol), suggesting tailored applications in kinase inhibition .
Biological Activity
3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other therapeutic potentials based on recent studies.
- Molecular Formula : C12H13N3
- Molecular Mass : 199.25 g/mol
- CAS Number : 1249241-34-6
Research indicates that this compound exhibits significant biological activity primarily through the inhibition of key signaling pathways involved in cancer progression and inflammation.
NF-κB Inhibition
A study highlighted that tetrahydroquinolines are potent inhibitors of LPS-induced NF-κB transcriptional activity. This pathway is crucial in regulating immune response and inflammation. The compound was found to exhibit a remarkable ability to inhibit this pathway, which is often overactive in cancer cells .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several human cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| NCI-H23 | 0.5 | Significant cytotoxicity |
| ACHN | 0.8 | Moderate cytotoxicity |
| MDA-MB-231 | 0.6 | Significant cytotoxicity |
| PC-3 | 0.7 | Moderate cytotoxicity |
| NUGC-3 | 0.9 | Moderate cytotoxicity |
| HCT 15 | 0.4 | High cytotoxicity |
These results indicate that the compound has a strong inhibitory effect on cell proliferation across multiple cancer types .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the imidazole ring and the tetrahydroquinoline core can significantly affect potency and selectivity against different cancer types. For instance:
- Substituents at the 4-position of the imidazole ring enhance activity against specific cancer cell lines.
- The presence of bulky groups at certain positions can lead to reduced efficacy.
In Vivo Studies
In vivo studies using murine models have demonstrated the efficacy of this compound in reducing tumor growth significantly:
- In a study involving A375 melanoma xenografts, administration of the compound resulted in a 73.9% reduction in tumor size compared to control groups .
Comparison with Standard Treatments
When compared to standard chemotherapeutic agents like doxorubicin:
Q & A
What are the most efficient synthetic routes for preparing 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline, and how do catalyst choices influence reaction outcomes?
Basic
A common approach involves coupling imidazole derivatives with tetrahydroquinoline precursors. For example, reactions using imidazole-containing propylamine with nitro-substituted quinolines under reflux in solvents like ethanol or dimethylformamide (DMF) yield derivatives with imidazole moieties . Catalysts such as acidic ionic liquids (e.g., [NMPH]H₂PO₄) offer advantages over traditional Lewis acids (e.g., H₃PO₄) by enabling higher yields (>80%), recyclability (≥5 cycles), and reduced toxicity .
Advanced
Advanced methods focus on enantioselective synthesis. Chemoenzymatic approaches using lipases or acyltransferases (e.g., from Mycobacterium smegmatis) can resolve racemic mixtures of tetrahydroquinoline-alcohol intermediates, achieving enantiomeric excess (ee) >99% for (S)- or (R)-isomers . Catalyst selection impacts stereochemical outcomes: enzymatic systems exploit substrate specificity, while metal catalysts (e.g., InCl₃) may introduce cis/trans isomerism .
How can researchers address challenges in characterizing the stereochemistry of this compound derivatives?
Basic
X-ray crystallography is the gold standard for unambiguous stereochemical determination. For example, crystal structures of related compounds (e.g., 1,3,3-trimethyl-tetrahydroquinoline derivatives) reveal bond angles and torsional conformations critical for assigning stereochemistry .
Advanced
Dynamic NMR spectroscopy and circular dichroism (CD) are used to study chiral environments. In chemoenzymatic syntheses, monitoring reaction progress via chiral HPLC or polarimetry ensures enantiopurity . Computational methods (e.g., DFT calculations) can predict preferred conformations and validate experimental data .
What methodologies are employed to analyze the biological activity of this compound derivatives?
Basic
In vitro assays (e.g., enzyme inhibition studies) are standard. For instance, derivatives with imidazole groups show antimicrobial activity via interactions with microbial enzymes . Cell viability assays (e.g., MTT) evaluate cytotoxicity in cancer cell lines .
Advanced
Structure-activity relationship (SAR) studies optimize pharmacophores. Modifying substituents on the tetrahydroquinoline core (e.g., chloro, methyl groups) alters binding affinity to targets like neuronal nitric oxide synthase (nNOS). For example, alkylamino side chains on tetrahydroquinoline improve oral bioavailability (from 18% to 60%) and reduce hERG channel inhibition .
How do substituents on the tetrahydroquinoline ring influence physicochemical and pharmacological properties?
Basic
Substituents modulate lipophilicity and solubility. For example:
| Substituent | Position | Effect |
|---|---|---|
| Chloro | 8 | Increases metabolic stability |
| Methyl | 5 | Enhances membrane permeability |
| Hydroxy | 7 | Improves water solubility |
Advanced
Electron-withdrawing groups (e.g., nitro) increase electrophilicity, facilitating nucleophilic substitutions. Conversely, electron-donating groups (e.g., methoxy) stabilize radical intermediates in catalytic hydrogenation . Substituent effects on π-π stacking (e.g., phenylsulfonyl groups) enhance target binding in enzyme inhibitors .
What are the mechanistic insights into catalytic systems used for synthesizing tetrahydroquinoline derivatives?
Advanced
Ionic liquid catalysts (e.g., [NMPH]H₂PO₄) operate via dual acid-base activation, stabilizing transition states in Povarov or Diels-Alder reactions . Radical cation salts (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone) promote tandem cyclization by generating reactive intermediates . Hydrogenation of quinoline to tetrahydroquinoline involves equilibrium between 1,2,3,4-tetrahydroquinoline and decahydroquinoline isomers, with trans-isomers dominating due to steric effects .
How can researchers resolve contradictions in catalytic efficiency reports for tetrahydroquinoline synthesis?
Advanced
Contradictions often arise from solvent polarity, temperature, or catalyst loading. For example, InCl₃-catalyzed domino reactions may underperform in polar aprotic solvents due to catalyst deactivation, whereas non-polar solvents stabilize active species . Systematic kinetic studies (e.g., time-concentration profiles for intermediates) clarify rate-determining steps and optimize conditions .
What computational tools are recommended for predicting the reactivity of this compound derivatives?
Advanced
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular docking (e.g., AutoDock Vina) simulates binding modes with biological targets like nNOS, guiding rational drug design . QSAR models correlate substituent descriptors (e.g., Hammett σ) with bioactivity .
What are the challenges in scaling up laboratory-scale syntheses of this compound?
Advanced
Key issues include:
- Catalyst Recovery : Ionic liquids require efficient recycling to reduce costs .
- Purification : Chromatography is impractical industrially; alternatives like crystallization or distillation must be optimized .
- Byproduct Formation : Nitration of tetrahydroquinoline (e.g., to 7-nitro derivatives) requires precise stoichiometry to avoid polysubstitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
